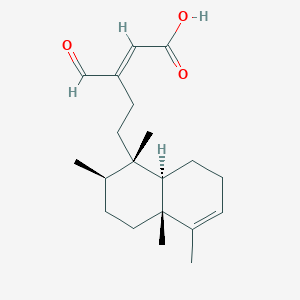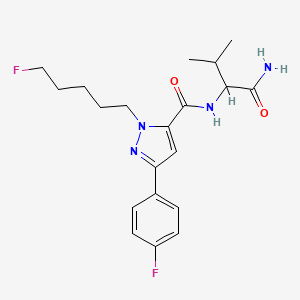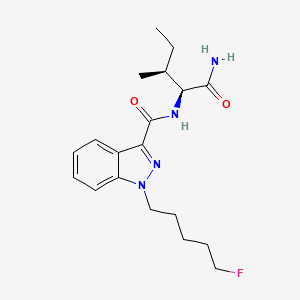
16-Oxocleroda-3,13E-dien-15-oic acid
Übersicht
Beschreibung
16-Oxocleroda-3,13E-dien-15-oic acid is a natural compound that belongs to the Diterpenoids chemical family . It is extracted from the stem barks of Polyalthia longifolia (Sonn) Thw. var. pendula . It has been found to exhibit antiplasmodial activity .
Molecular Structure Analysis
The molecular formula of 16-Oxocleroda-3,13E-dien-15-oic acid is C20H30O3 . The molecular weight is 318.45 g/mol . The chemical name is (E)-5- [ (1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid . Unfortunately, the 3D structure could not be loaded from the database .Physical And Chemical Properties Analysis
16-Oxocleroda-3,13E-dien-15-oic acid appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Wissenschaftliche Forschungsanwendungen
Antifungal Activity : Kumar et al. (2016) found that biotransformation of 16-oxocleroda-3,13(14)E-dien-15-oic acid by Rhizopus stolonifer enhances its antifungal properties. The biotransformed compound showed increased efficacy against several fungal pathogens compared to the natural parent compound (Kumar, Saha, & Saha, 2016).
Cytotoxic Properties : Studies have indicated the cytotoxic potential of 16-Oxocleroda-3,13E-dien-15-oic acid in various cancer cell lines. For example, Lee et al. (2009) found that it exhibited cytotoxicity against A549 and MCF-7 cancer cells (Lee et al., 2009).
Anti-inflammatory Activity : Wu et al. (2014) reported the anti-inflammatory potential of 16-oxocleroda-3,13-dien-15-oic acid. It showed significant inhibitory effects on NO production in LPS-stimulated RAW 264.7 macrophages (Wu et al., 2014).
Antimicrobial Properties : Sashidhara et al. (2009) explored the antimicrobial activity of 16-oxocleroda-3,13(14)E-dien-15-oic acid. It showed potent antimicrobial effects against a range of bacteria and fungi (Sashidhara, Singh, & Shukla, 2009).
Potential as a COX and 5-LOX Inhibitor : Nguyen et al. (2020) identified 16-oxocleroda-3,13(14)E-dien-15-oic acid as a potential inhibitor of COX-1, COX-2, and 5-LOX, suggesting its use in developing new anti-inflammatory drugs (Nguyen et al., 2020).
Eigenschaften
IUPAC Name |
(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-14-6-5-7-17-19(14,3)10-8-15(2)20(17,4)11-9-16(13-21)12-18(22)23/h6,12-13,15,17H,5,7-11H2,1-4H3,(H,22,23)/b16-12+/t15-,17+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZARHTWSOXFLP-HEZUFYQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C\C(=O)O)/C=O)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-Oxocleroda-3,13E-dien-15-oic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





